(N-Me-Phe7)-Neurokinin B

CAS No.:

Cat. No.: VC16246315

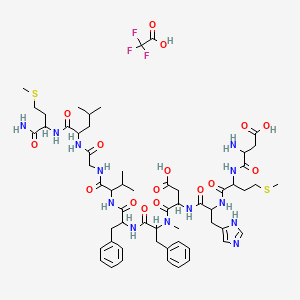

Molecular Formula: C58H82F3N13O16S2

Molecular Weight: 1338.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C58H82F3N13O16S2 |

|---|---|

| Molecular Weight | 1338.5 g/mol |

| IUPAC Name | 3-amino-4-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C56H81N13O14S2.C2HF3O2/c1-31(2)22-39(51(78)63-37(48(58)75)18-20-84-6)62-44(70)29-60-55(82)47(32(3)4)68-53(80)40(23-33-14-10-8-11-15-33)66-54(81)43(24-34-16-12-9-13-17-34)69(5)56(83)42(27-46(73)74)67-52(79)41(25-35-28-59-30-61-35)65-50(77)38(19-21-85-7)64-49(76)36(57)26-45(71)72;3-2(4,5)1(6)7/h8-17,28,30-32,36-43,47H,18-27,29,57H2,1-7H3,(H2,58,75)(H,59,61)(H,60,82)(H,62,70)(H,63,78)(H,64,76)(H,65,77)(H,66,81)(H,67,79)(H,68,80)(H,71,72)(H,73,74);(H,6,7) |

| Standard InChI Key | FNIFIWMWMNOJKC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N(C)C(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Introduction

Chemical Structure and Synthesis

Primary Structure and Modifications

(N-Me-Phe⁷)-Neurokinin B is an 11-amino acid peptide with the sequence H-Asp-Met-His-Asp-Phe-Phe-N-Me-Phe-Gly-Leu-Met-NH₂ . The critical modification—a methyl group attached to the nitrogen of the seventh phenylalanine residue—reduces enzymatic degradation and prolongs its half-life in biological systems . This methylation disrupts hydrogen bonding potential, altering conformational dynamics and enhancing interactions with NK3R .

Table 1: Molecular Formula and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆₀H₈₁N₁₃O₁₄S₂ |

| Molecular Weight | 1192.57 g/mol |

| Purity (Commercial) | 95–98.2% |

| Modifications | N-methylation at Phe⁷ |

Synthetic Pathways

The peptide is synthesized via solid-phase peptide synthesis (SPPS), with Fmoc chemistry employed to ensure high fidelity during residue addition . Post-synthetic modifications, including methylation and purification via high-performance liquid chromatography (HPLC), yield products with >95% purity . Trifluoroacetate salt forms are common to enhance solubility .

Pharmacological Profile and Mechanism of Action

Receptor Selectivity and Binding

(N-Me-Phe⁷)-Neurokinin B exhibits high selectivity for NK3R over other neurokinin receptors (NK1R and NK2R) . Neurokinin B, endogenous ligand of NK3R, regulates gonadotropin-releasing hormone (GnRH) pulsatility via kisspeptin neurons in the arcuate nucleus . The methylated analog binds NK3R with a 3-fold higher affinity than native NKB, as demonstrated in radioligand displacement assays .

Functional Effects in Physiological Systems

-

Reproductive Regulation: NK3R activation stimulates kisspeptin release, which in turn triggers GnRH pulses essential for puberty and ovulation . In rodent models, central administration of (N-Me-Phe⁷)-Neurokinin B increases luteinizing hormone (LH) secretion, mimicking natural NKB activity .

-

Pain and Inflammation: The compound modulates nociceptive signaling in spinal cord neurons, with preclinical studies showing reduced hyperalgesia in inflammatory pain models .

-

Mood Disorders: NK3R antagonism is linked to anxiolytic and antidepressant effects, though the agonist activity of (N-Me-Phe⁷)-Neurokinin B in this context remains under investigation .

Research Applications and Experimental Findings

In Vitro Studies

-

Receptor Activation Assays: In HEK293 cells expressing human NK3R, (N-Me-Phe⁷)-Neurokinin B induces calcium flux with an EC₅₀ of 2.1 nM, compared to 6.8 nM for native NKB .

-

Stability Profiling: Incubation in human serum reveals a half-life of 42 minutes for the methylated analog versus 12 minutes for unmodified NKB .

In Vivo Studies

-

Ovulatory Surge Models: Intravenous injection in female rats (0.1 mg/kg) accelerates LH surge onset by 30%, highlighting its potential to probe reproductive neuroendocrinology .

-

Pain Modulation: Subcutaneous administration (0.5 mg/kg) reduces carrageenan-induced paw edema by 40% in mice, suggesting peripheral anti-inflammatory effects .

| Product Name | Purity | Price Range (€) | Delivery Timeline |

|---|---|---|---|

| (N-Me-Phe⁷)-Neurokinin B | 98.2% | 129–493 | 10 days |

| (N-Me-Phe⁷)-Neurokinin B TFA salt | ≥95% | 331–2,694 | 67 days |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume